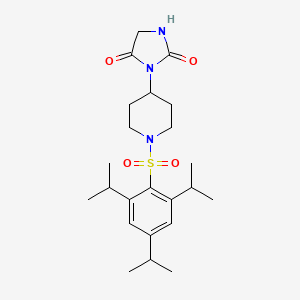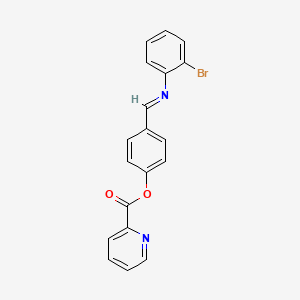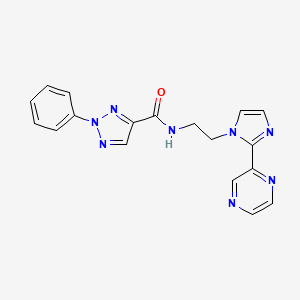
3-(1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves multiple steps, starting with the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine . Similarly, the synthesis of spiroimidazolidine-2,4-dione derivatives from 1,2,5-trimethyl-4-piperidone has been reported, indicating the versatility of piperidone derivatives in forming imidazolidine structures . Additionally, the synthesis of hybrid compounds based on 1,2,3-triazoles and imidazolidine-2,4-dione via a copper-catalyzed click reaction demonstrates the potential for creating diverse molecular architectures .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically elucidated using spectroscopic methods such as 1H and 13C NMR spectroscopy . These techniques allow for the determination of the stereochemical features of the compounds, which is crucial for understanding their biological activity. For instance, the stereochemistry of spiroimidazolidine-2,4-dione derivatives has been established using these methods .
Chemical Reactions Analysis
The chemical behavior of imidazolidine-2,4-dione derivatives can be complex. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, showcasing the reactivity of these compounds towards nucleophilic addition . This reactivity is a key aspect of the chemical reactions analysis for such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of sulfonyl groups, as seen in the compounds synthesized in , can significantly affect the solubility and potential biological activity of these molecules. The use of sulfonic acid functionalized ionic liquids in the synthesis of related compounds suggests that these properties can be tailored for specific applications, such as in the multicomponent synthesis of chromene derivatives .
Case Studies and Biological Activity
Several of the synthesized compounds have been evaluated for their antimicrobial activity. For instance, derivatives synthesized in were tested against bacterial and fungal pathogens of tomato plants, with some compounds showing significant potent antimicrobial activities. The antibacterial activities of new hybrid compounds based on 1,2,3-triazoles and imidazolidine-2,4-dione were also screened, with all compounds being active against both Gram-positive and Gram-negative bacteria . These case studies highlight the potential of imidazolidine-2,4-dione derivatives as bioactive molecules.
科学的研究の応用
Antibacterial Activities : A study on hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione revealed effective antibacterial properties. These compounds were synthesized using a copper-catalyzed click reaction and displayed significant activity against both Gram-positive and Gram-negative bacteria (Keivanloo et al., 2020).
Antioxidant Evaluation : Another research focused on the synthesis of imidazolopyrazole derivatives, which demonstrated potent antioxidant properties. These compounds were evaluated for their ability to protect DNA from damage induced by bleomycin (Gouda, 2012).
Inhibition of Human Heart Chymase : Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives were synthesized and tested for their ability to inhibit human heart chymase. These compounds showed high selectivity and potency, suggesting potential therapeutic applications (Niwata et al., 1997).
Fluorescence-Tagged Histamine H3 Receptor Ligands : Research on (3‐phenoxypropyl)piperidine derivatives coupled to fluorescent moieties as novel histamine H3 receptor ligands indicated good to excellent affinities. Some of these compounds are among the most potent ligands known and can serve as tools for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).
Synthesis of Lymphocyte Function-Associated Antagonists : The synthesis of potent antagonists of lymphocyte function-associated antigen-1 (LFA-1) was reported. These antagonists are essential for drug metabolism and pharmacokinetics studies, suggesting their potential in treating inflammatory diseases (Latli et al., 2011).
Antiproliferative Activity Against Human Cancer Cell Lines : Research on 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives demonstrated significant antiproliferative activity against various human cancer cell lines. The nitro group in these compounds was found crucial for their antiproliferative effect (Chandrappa et al., 2008).
Anticancer Activity of Piperazine Derivatives : Piperazine-2,6-dione derivatives were synthesized and evaluated for anticancer activity. Some of these compounds exhibited good anticancer activity against several cancer cell lines, showcasing their potential as drug candidates (Kumar et al., 2013).
In Vivo Hypoglycemic Activity : A study on 3-arylsulfonylimidazolidine-2,4-diones synthesized from imidazolidine-2,4-diones and arylsulfonyl chlorides showed significant hypoglycemic activity in diabetic rat models. This suggests their potential use in diabetes treatment (Hussain et al., 2015).
将来の方向性
特性
IUPAC Name |
3-[1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4S/c1-14(2)17-11-19(15(3)4)22(20(12-17)16(5)6)31(29,30)25-9-7-18(8-10-25)26-21(27)13-24-23(26)28/h11-12,14-16,18H,7-10,13H2,1-6H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGYAYEYBVRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)





![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)